2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one
CAS No.: 1114878-39-5
Cat. No.: VC6110854
Molecular Formula: C29H27N3O5S
Molecular Weight: 529.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114878-39-5 |
|---|---|
| Molecular Formula | C29H27N3O5S |
| Molecular Weight | 529.61 |
| IUPAC Name | 2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C29H27N3O5S/c1-5-36-25-15-14-19(16-26(25)35-4)27-30-22(18(2)37-27)17-38-29-31-21-11-7-6-10-20(21)28(33)32(29)23-12-8-9-13-24(23)34-3/h6-16H,5,17H2,1-4H3 |
| Standard InChI Key | ASPKOYXIBLDEIY-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)OC |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name delineates its intricate structure: a quinazolin-4-one core substituted at position 2 with a sulfanyl-linked oxazole moiety and at position 3 with a 2-methoxyphenyl group. The oxazole ring itself is decorated with a 4-ethoxy-3-methoxyphenyl group at position 2 and a methyl group at position 5. Key structural features include:
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Quinazolinone Core: A bicyclic system comprising fused benzene and pyrimidine rings, known for hydrogen-bonding capacity via the N1 and C4 carbonyl groups.
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Oxazole-Sulfanyl Bridge: The methylsulfanyl group at position 4 of the oxazole links to the quinazolinone, introducing conformational rigidity and potential redox activity .
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Aryl Ether Substituents: The 4-ethoxy-3-methoxyphenyl and 2-methoxyphenyl groups enhance lipophilicity, potentially influencing blood-brain barrier permeability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 529.61 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)OC |
| InChI Key | ASPKOYXIBLDEIY-UHFFFAOYSA-N |
| Topological Polar Surface Area | 120 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds via convergent coupling of preformed oxazole and quinazolinone intermediates:
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Oxazole Synthesis:
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Quinazolinone Preparation:
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Coupling Strategy:
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Thioether formation between the oxazole’s methylsulfanyl group and a brominated quinazolinone intermediate under basic conditions (e.g., K₂CO₃/DMF).
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Challenges in Synthesis
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Steric Hindrance: Bulky aryl groups may impede coupling efficiency, necessitating high-dilution techniques.
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Oxazole Stability: Acidic or prolonged heating conditions risk oxazole ring degradation .
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Purification: The compound’s high molecular weight and lipophilicity complicate chromatographic separation.
| Target Class | Example Targets | Putative Mechanism |
|---|---|---|
| Kinases | EGFR, VEGFR | ATP-binding site competition |
| Redox Enzymes | Thioredoxin reductase | Disulfide bond disruption |
| Epigenetic Regulators | HDACs | Zinc chelation at catalytic site |
Computational Predictions
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ADMET Profile:
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Docking Studies:
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Preliminary molecular modeling indicates favorable binding to EGFR’s hydrophobic pocket ().
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Comparative Analysis with Structural Analogues
Quinazolinone Derivatives
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Gefitinib Analogues: Replacement of the quinazoline’s anilino group with 2-methoxyphenyl may alter kinase selectivity.
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Raltitrexed-like Derivatives: The sulfanyl bridge could mimic glutamate’s role in folate analogue binding .
Oxazole-Containing Drugs
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Teloxantrone: Shares a methyloxazole moiety linked to anthracenedione, demonstrating topoisomerase II inhibition .
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Sulfoxaflor: Despite differing applications (insecticide), its sulfoximine group highlights sulfur’s versatility in bioisosterism .
Future Research Directions
Priority Investigations
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Synthetic Optimization:
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Biological Screening:
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Formulation Development:
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